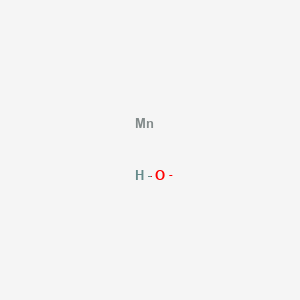

Manganese;hydroxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Manganese hydroxide, also known as manganese(II) hydroxide, is an inorganic compound with the chemical formula Mn(OH)₂. It typically appears as a white to pale pink solid, although it darkens upon exposure to air due to oxidation. This compound is poorly soluble in water but can dissolve in acids to form manganese(II) salts .

Méthodes De Préparation

Manganese hydroxide can be synthesized in the laboratory by reacting a solution of manganese(II) salt, such as manganese(II) chloride (MnCl₂), with a strong base like sodium hydroxide (NaOH). The reaction produces a precipitate of manganese hydroxide: [ \text{MnCl}_2 (\text{aq}) + 2 \text{NaOH} (\text{aq}) \rightarrow \text{Mn(OH)}_2 (\text{s}) + 2 \text{NaCl} (\text{aq}) ] This synthesis must be handled with care as manganese hydroxide is sensitive to oxidation, which can alter its properties .

Analyse Des Réactions Chimiques

Manganese hydroxide undergoes several types of chemical reactions:

Oxidation: When exposed to air, manganese hydroxide oxidizes to form manganese dioxide (MnO₂)[ 2 \text{Mn(OH)}_2 (\text{s}) + O_2 (\text{g}) \rightarrow 2 \text{MnO}_2 (\text{s}) + 2 \text{H}_2O (\text{l}) ]

Reaction with Acids: Manganese hydroxide reacts with acids to form manganese(II) salts and water[ \text{Mn(OH)}_2 (\text{s}) + 2 \text{HCl} (\text{aq}) \rightarrow \text{MnCl}_2 (\text{aq}) + 2 \text{H}_2O (\text{l}) ]

Reaction with Bases: In the presence of strong bases, manganese hydroxide can form complex ions

Applications De Recherche Scientifique

Manganese hydroxide has diverse applications in scientific research and industry:

Battery Production: It serves as a precursor to manganese dioxide (MnO₂), which is crucial in the production of dry cell batteries.

Organic Synthesis: It is used as a reagent in various chemical transformations.

Environmental Science: Manganese hydroxide is employed in removing toxic metals and radionuclides from wastewater through adsorption.

Magnetic Materials:

Zinc-Ion Batteries: Recent research has explored the use of manganese hydroxide nanowire arrays in high-performance zinc-ion batteries.

Mécanisme D'action

The mechanism by which manganese hydroxide exerts its effects depends on its application. For instance, in battery production, manganese hydroxide is oxidized to manganese dioxide, which then participates in electrochemical reactions. In environmental applications, manganese hydroxide adsorbs toxic metals and radionuclides, facilitating their removal from wastewater .

Comparaison Avec Des Composés Similaires

Manganese hydroxide shares similarities with other metal hydroxides, such as magnesium hydroxide (Mg(OH)₂) and calcium hydroxide (Ca(OH)₂). These compounds also adopt the brucite structure, where metal centers are bonded to hydroxide ligands. manganese hydroxide is unique in its specific applications and reactivity. For example, unlike magnesium hydroxide, manganese hydroxide is used as a precursor for manganese dioxide in battery production .

Similar Compounds

- Magnesium hydroxide (Mg(OH)₂)

- Calcium hydroxide (Ca(OH)₂)

- Iron(II) hydroxide (Fe(OH)₂)

- Cobalt(II) hydroxide (Co(OH)₂)

Manganese hydroxide’s distinct properties and applications make it a valuable compound in various scientific and industrial fields.

Propriétés

Formule moléculaire |

HMnO- |

|---|---|

Poids moléculaire |

71.945 g/mol |

Nom IUPAC |

manganese;hydroxide |

InChI |

InChI=1S/Mn.H2O/h;1H2/p-1 |

Clé InChI |

BZDIAFGKSAYYFC-UHFFFAOYSA-M |

SMILES canonique |

[OH-].[Mn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)

![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)